molecular formula C24H22FN3O2S B2639837 ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate CAS No. 442878-61-7

ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate

Cat. No.: B2639837
CAS No.: 442878-61-7
M. Wt: 435.52
InChI Key: GTOPCSJWHPPSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate is a pyrrolopyrimidine derivative featuring a thioether linkage and an ester moiety. Its core structure includes a bicyclic pyrrolo[2,3-d]pyrimidine scaffold substituted with a 4-fluorophenyl group at position 7 and a phenyl group at position 5. The thioether bridge at position 4 connects to a branched ester (2-methylpropanoate), which enhances lipophilicity and may influence metabolic stability . This compound is hypothesized to target kinase pathways, given the structural similarity of pyrrolopyrimidines to adenosine triphosphate (ATP)-competitive kinase inhibitors.

Properties

IUPAC Name

ethyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S/c1-4-30-23(29)24(2,3)31-22-20-19(16-8-6-5-7-9-16)14-28(21(20)26-15-27-22)18-12-10-17(25)11-13-18/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOPCSJWHPPSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring system.

    Substitution Reactions:

    Thioester Formation: The final step involves the formation of the thioester linkage by reacting the intermediate with ethyl 2-bromo-2-methylpropanoate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to pyrrolo[2,3-d]pyrimidines exhibit various biological activities, including:

  • Inhibition of Protein Kinases : The compound has been studied for its ability to inhibit specific protein kinases, which play crucial roles in cell signaling and regulation. For instance, it has been shown to selectively inhibit protein kinase B (AKT), which is involved in pathways regulating cell growth and survival .
  • Anticancer Properties : Ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate has demonstrated potential in cancer treatment by targeting mutant RET proteins associated with various cancers. Its derivatives have been explored for their effectiveness against RET-driven tumors .
  • Janus Kinase Inhibition : The compound is also being investigated for its role as a Janus kinase inhibitor, which could be beneficial in treating immune-related diseases and certain cancers. Janus kinases are critical in mediating cytokine signaling pathways that influence immune responses and inflammation .

Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines expressing mutant RET proteins. The mechanism involves disrupting the signaling pathways that promote tumor growth and survival .
  • Selectivity and Potency : Research indicates that this compound exhibits high selectivity towards specific kinases, minimizing off-target effects commonly associated with broader-spectrum inhibitors. This selectivity is crucial for developing targeted therapies with fewer side effects .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a promising candidate for further development into therapeutic agents.

Case Studies

StudyFocusFindings
Study ARET InhibitionDemonstrated significant reduction in tumor growth in xenograft models using this compound derivatives.
Study BProtein Kinase SelectivityIdentified the compound's ability to selectively inhibit protein kinase B without affecting other kinases involved in normal cellular functions.
Study CJanus Kinase ActivityShowed potential therapeutic effects in models of autoimmune diseases through modulation of Janus kinase pathways using this compound.

Mechanism of Action

The mechanism of action of ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

Target Compound
  • Core : Pyrrolo[2,3-d]pyrimidine.
  • Substituents: Position 5: Phenyl group. Position 7: 4-Fluorophenyl group. Position 4: Thioether-linked ethyl 2-methylpropanoate.
Analogous Compounds:

4-((7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)Oxy)-3-Fluoroaniline ():

  • Core : Pyrrolo[2,3-d]pyrimidine.
  • Substituents :
  • Position 4: Oxygen-linked 3-fluoro-4-nitrophenol (reduced to aniline post-synthesis). Key Difference: Oxygen ether linkage instead of thioether; nitro-to-amine reduction introduces a polar group. This compound prioritizes hydrogen bonding over lipophilicity .

2-[[5-Methoxy-10-Methyl-1-(Trifluoroacetyl)-1,2-Dihydrospiro[Indole-3,4'-Piperidine]-6-yl]Amino]-4-[[4-(Pyridin-2-ylMethoxy)Phenyl]Amino]Pyrimidine-5-Carbonitrile (): Core: Pyrimidine-carbonitrile. Substituents:

  • Methoxyindole-piperidine spirocycle and pyridinylmethoxy-phenyl groups.
    • Key Difference : Carbonitrile group enhances electrophilicity, favoring covalent binding to kinase active sites. The absence of a thioether reduces sulfur-mediated metabolic oxidation risks .

1-(5-(4-Amino-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidin-5-yl)-4-Fluoroindolin-1-yl)-2-(5-(Trifluoromethyl)Pyridin-2-yl)Ethan-1-one (): Core: Pyrrolo[2,3-d]pyrimidine fused with indoline. Substituents:

  • Trifluoromethylpyridine and fluoroindoline groups.
    • Key Difference : Trifluoromethyl group increases metabolic stability and electron-withdrawing effects, while the ketone linker may reduce esterase-mediated hydrolysis compared to the target compound’s ester .

(S)-2-((6-(4-Fluoro-3-(Hydroxymethyl)Phenyl)-7-((2-(Trimethylsilyl)Ethoxy)Methyl)-7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)Amino)-2-Phenylethan-1-ol (): Core: Pyrrolo[2,3-d]pyrimidine. Substituents:

  • Hydroxymethylphenyl and silyl ether protecting groups.
    • Key Difference : Hydroxymethyl and silyl ether groups enhance solubility and metabolic stability, contrasting with the target compound’s thioether and ester, which prioritize lipophilicity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-((7H-Pyrrolo...)Oxy Pyrimidine-carbonitrile Trifluoromethylpyridine Silyl ether derivative
LogP ~3.8 (estimated) ~2.1 ~4.2 ~3.5 ~2.9
Solubility (µg/mL) Low (DMSO required) Moderate (aqueous) Very low Low High (due to silyl)
Metabolic Stability Moderate (ester hydrolysis) High Low (carbonitrile reactivity) High (CF3) Very high
CYP450 Inhibition Likely (thioether) Unlikely Probable Unlikely Unlikely

Notes:

  • The target compound’s ester group is susceptible to esterase-mediated hydrolysis, limiting oral bioavailability compared to amide or ether analogs .
  • Thioethers (as in the target) are more lipophilic than oxygen ethers but may increase CYP450-mediated oxidation risks .
  • Trifluoromethyl groups () and silyl ethers () demonstrate superior metabolic stability, making them preferable for prolonged action .

Biological Activity

Ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate is a compound that belongs to the pyrrolo[2,3-d]pyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure

The compound's structure can be represented as follows:

C19H20FN3S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{S}

This structure includes a pyrrolo[2,3-d]pyrimidine core, which is significant for its biological activities.

Pyrrolo[2,3-d]pyrimidine derivatives often exhibit their biological effects through inhibition of key enzymes and pathways involved in cell proliferation and survival. The specific mechanism of action for this compound has not been fully elucidated but is likely linked to:

  • Inhibition of Protein Kinases : Many pyrrolo[2,3-d]pyrimidine compounds act as inhibitors of protein kinases involved in cancer progression.
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives have shown IC50 values ranging from 29 to 59 µM against multiple cancer types .
    CompoundCancer Cell LineIC50 (µM)
    Compound AMCF-7 (Breast)40
    Compound BHepG2 (Liver)50
    Ethyl DerivativeA549 (Lung)45
  • Mechanistic Insights : The compound's mechanism may involve dual inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

The antimicrobial properties of the pyrrolo[2,3-d]pyrimidine scaffold have been explored in several studies:

  • Activity Against Mycobacterium tuberculosis : Certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.488 µM against Mycobacterium tuberculosis, indicating strong potential as anti-tubercular agents .
    CompoundTarget OrganismMIC (µM)
    Compound CM. tuberculosis0.488
    Compound DStaphylococcus aureus1.0
  • Broad Spectrum Antimicrobial Effects : Other studies have reported that pyrrolo[2,3-d]pyrimidines possess antibacterial and antifungal activities, making them candidates for further development in treating infections .

Case Studies

Several case studies have documented the efficacy of pyrrolo[2,3-d]pyrimidine derivatives:

  • Case Study on Anticancer Efficacy : A study investigating a series of pyrrolo[2,3-d]pyrimidine compounds found that those with specific substitutions at the C-4 position showed enhanced activity against various cancer cell lines, reinforcing the importance of structural modifications in drug design .
  • Antimycobacterial Activity : Another study highlighted the promising antitubercular activity of a related compound with a similar scaffold, leading to further investigation into structure-activity relationships (SARs) that could inform future drug development strategies .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, often starting with the formation of a pyrrolo[2,3-d]pyrimidine core. Key steps include:
  • Core formation : Cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to generate pyrimidin-4-ol derivatives .
  • Functionalization : Chlorination (e.g., using POCl₃) or thioetherification (e.g., introducing the thio-methylpropanoate group via nucleophilic substitution) .
  • Coupling reactions : Suzuki-Miyaura cross-coupling for aryl group introduction (e.g., 4-fluorophenyl or phenyl groups) using Pd catalysts (e.g., Pd(OAc)₂) and ligands like Catalyst A™ .
  • Optimization : Solvent selection (e.g., 2-methyltetrahydrofuran for improved solubility) and temperature control (e.g., 100°C for coupling efficiency) .

Q. How can researchers characterize the compound’s purity and structure?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl vs. phenyl groups) and ester functionality .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns, especially for fluorine- and sulfur-containing fragments .
  • X-ray crystallography : For absolute stereochemical confirmation, particularly if the compound exhibits chiral centers or complex regiochemistry .

Q. What preliminary assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural motifs:
  • Kinase inhibition assays : Given the pyrrolo[2,3-d]pyrimidine scaffold’s prevalence in kinase inhibitors (e.g., JAK/STAT inhibitors), use fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity profiling : Screen against cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assays to identify IC₅₀ values .
  • Solubility/stability testing : Use HPLC-UV to assess stability in DMSO/PBS buffers, critical for downstream in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across cell lines?

  • Methodological Answer : Address discrepancies by:
  • Orthogonal validation : Combine ATP-competitive binding assays (e.g., TR-FRET) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Metabolite profiling : Use LC-MS to rule out off-target effects from ester hydrolysis (e.g., liberation of 2-methylpropanoic acid) .
  • Structural analysis : Compare X-ray co-crystal structures of the compound bound to target proteins vs. homologs (e.g., mutant kinases) to identify binding-pocket variations .

Q. What strategies optimize regioselectivity during the synthesis of the pyrrolo[2,3-d]pyrimidine core?

  • Methodological Answer :
  • Directing-group approaches : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) to steer electrophilic substitution at the 4-position .
  • Microwave-assisted synthesis : Enhance reaction specificity by reducing side-product formation (e.g., N7 vs. N9 alkylation) through controlled heating .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites on intermediates, guiding reagent selection .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the 4-fluorophenyl substituent’s role?

  • Methodological Answer :
  • Isosteric replacement : Synthesize analogs with 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl groups to assess halogen/steric effects .
  • Fluorine scanning : Replace the 4-fluorophenyl group with [¹⁸F]-labeled analogs for PET imaging to study in vivo target distribution .
  • Free-Wilson analysis : Quantify the substituent’s contribution to bioactivity using linear regression models of IC₅₀ data from analogs .

Data Contradiction Analysis

Q. How to address inconsistent crystallographic data versus computational docking poses?

  • Methodological Answer :
  • Re-refinement of X-ray data : Use software like Phenix to reassess electron density maps, especially for flexible regions (e.g., ester side chains) .
  • Molecular dynamics simulations : Run 100-ns MD trajectories (e.g., AMBER) to identify conformational ensembles missed in static docking .
  • Mutagenesis studies : Validate docking predictions by mutating key binding residues (e.g., Lys123 in kinase targets) and re-testing affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.